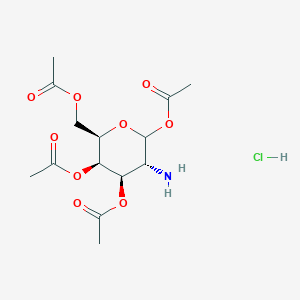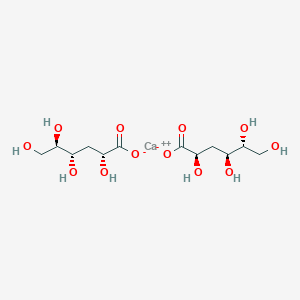
2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol
Overview
Description
“3-chloro-5-fluorobenzenesulfonyl chloride” is a compound with the CAS Number: 1131397-73-3 . It has a molecular weight of 229.06 and is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “3-chloro-5-fluorobenzenesulfonyl chloride” is 1S/C6H3Cl2FO2S/c7-4-1-5(9)3-6(2-4)12(8,10)11/h1-3H . This code can be used to generate the molecular structure of the compound.Physical And Chemical Properties Analysis
The density of a related compound, “2-Chloro-5-fluorobenzenesulfonyl chloride”, is 1.61g/cm3 . It has a boiling point of 282.838ºC at 760 mmHg . The physical and chemical properties of “2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol” might be similar, but specific data is not available.Scientific Research Applications
Synthesis of Fluorophenothiazines
Fluorophenothiazines, compounds with notable pharmacological and biological activities, including potential anticancer properties, have been synthesized using 2-(3-Chloro-5-fluorobenzenesulfonyl)-ethanol derivatives. The synthesis involves Smiles rearrangement of related compounds in alcoholic potassium hydroxide solution, highlighting its utility in developing medicinal agents (Hamadi, Gupta, & Gupta, 1998).
Catalysis and Inhibition in Nucleophilic Aromatic Substitution Reactions
This compound has also been implicated in studies exploring the kinetics of nucleophilic aromatic substitution reactions, where the effects of different catalysts on reaction rates were examined. Such research helps in understanding the mechanistic pathways of chemical reactions, further contributing to the field of organic chemistry and synthesis optimization (Kim, Ha, & Um, 2014).
Development of Solid Acid Catalysts
In the field of materials science, derivatives of this compound have been utilized in the synthesis of efficient and stable solid acid catalysts. These catalysts show promise in various esterification reactions and acylations, demonstrating their potential utility in industrial chemical processes (Liu et al., 2010).
Covalent Attachment of Biologicals to Solid Supports
The activation of hydroxyl groups on polymeric carriers using derivatives of this compound has been investigated for the covalent attachment of biological molecules, such as enzymes and antibodies. This research has potential applications in therapeutic treatments and bioselective separation technologies (Chang, Gee, Smith, & Lake, 1992).
Safety and Hazards
properties
IUPAC Name |
2-(3-chloro-5-fluorophenyl)sulfonylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO3S/c9-6-3-7(10)5-8(4-6)14(12,13)2-1-11/h3-5,11H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCYGPBVJIJNAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1S(=O)(=O)CCO)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 3-[(2-chlorobenzyl)amino]propanoate](/img/structure/B1460418.png)



![4-Methoxy-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}aniline](/img/structure/B1460428.png)
![{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1460429.png)
amine](/img/structure/B1460430.png)

![1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxylic acid](/img/structure/B1460432.png)
![6-Acetyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1460434.png)


